molecular formula C10H11F3N2S B2462347 4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine CAS No. 2034420-72-7

4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine

Cat. No.: B2462347
CAS No.: 2034420-72-7
M. Wt: 248.27
InChI Key: AOVLUAPRGYVARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine is a heterocyclic compound that contains both a pyridine ring and a thiomorpholine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine typically involves the reaction of 4-(Trifluoromethyl)pyridine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique chemical properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and thiomorpholines, such as 4-(Trifluoromethyl)pyrimidine-2-thiol and 4-(Trifluoromethyl)pyridine .

Uniqueness

What sets 4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine apart is its unique combination of a trifluoromethyl-substituted pyridine ring and a thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVLUAPRGYVARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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